molecular formula C23H31N5O2 B2621746 N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide CAS No. 1251624-79-9

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide

Cat. No.: B2621746
CAS No.: 1251624-79-9
M. Wt: 409.534
InChI Key: VJHOSXRVCBBRTB-UHFFFAOYSA-N
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Description

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide is a multifaceted chemical compound. Its structure features a triazole ring connected to a piperidine and a cyclohexane group, making it a significant player in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide often begins with the construction of the triazole ring, followed by the attachment of the piperidine and cyclohexane groups. Key reactions include:

  • Cycloaddition Reactions: : Formation of the triazole ring via azide-alkyne cycloaddition.

  • Amidation Reactions: : Incorporation of the amide group into the final structure.

Industrial Production Methods: : Industrial synthesis typically follows optimized reaction pathways, leveraging high-throughput methodologies and automated synthesis equipment to ensure purity and yield. Reaction conditions are meticulously controlled to prevent by-products and ensure scalability.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, altering its chemical properties.

  • Reduction: : Conversely, reducing agents can target specific double bonds within the structure.

  • Substitution: : The phenyl and piperidine groups are susceptible to electrophilic and nucleophilic substitutions, facilitating diverse functionalizations.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or m-CPBA.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reagents like halogens or alkyl halides under appropriate catalysts.

Major Products Formed

  • Oxidation: : Formation of oxo-derivatives.

  • Reduction: : Alcohols or hydrogenated derivatives.

  • Substitution: : Various substituted analogs depending on the incoming group.

Scientific Research Applications

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide's applications span several fields:

  • Chemistry: : Used as a ligand in complex formation and as a precursor for synthesizing other compounds.

  • Biology: : Its structure is studied for interactions with various enzymes and receptors.

  • Medicine: : Potential therapeutic uses, particularly in targeting specific receptors implicated in diseases.

  • Industry: : Utilized in the development of new materials and as a reagent in synthetic pathways.

Mechanism of Action

Mechanism: : The compound's mechanism of action is often linked to its ability to interact with biological molecules. The triazole ring, for instance, can form stable interactions with enzyme active sites.

Molecular Targets and Pathways: : Its primary targets might include:

  • Enzymes: : Interaction with catalytic sites to inhibit or modify enzyme activity.

  • Receptors: : Binding to receptor sites, potentially altering signal transduction pathways.

Similar Compounds

  • N-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide

  • N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide

Uniqueness: : Compared to these analogs, N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide stands out due to the additional methyl groups on the phenyl ring, which can significantly alter its physical and chemical properties, as well as its biological interactions.

This article provides a snapshot of a complex and fascinating compound. Got any thoughts or areas you'd like to dive deeper into?

Properties

IUPAC Name

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-16-8-9-20(14-17(16)2)28-15-21(25-26-28)23(30)27-12-10-19(11-13-27)24-22(29)18-6-4-3-5-7-18/h8-9,14-15,18-19H,3-7,10-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHOSXRVCBBRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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